molecular formula C15H12N4OS B2473301 (E)-3-((pyridin-3-ylmethylene)amino)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 461714-01-2

(E)-3-((pyridin-3-ylmethylene)amino)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2473301
CAS RN: 461714-01-2
M. Wt: 296.35
InChI Key: DMINYAARORHCLW-QGMBQPNBSA-N
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Description

(E)-3-((pyridin-3-ylmethylene)amino)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C15H12N4OS and its molecular weight is 296.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

(E)-3-((pyridin-3-ylmethylene)amino)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one, as part of the broader family of thieno[2,3-d]pyrimidin derivatives, has been the subject of significant research interest due to its intriguing chemical properties and potential applications. One notable study involves the one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives through a three-component condensation process. This research underscores the compound's versatile synthetic applicability and potential for structural diversification, which is pivotal for the development of new pharmacologically active compounds (Dyachenko et al., 2020).

Antimicrobial Activities

Another sphere of investigation involves the antimicrobial properties of related compounds, such as novel synthesized derivatives containing the pyridine and thieno[2,3-d]pyrimidin moieties. These studies are crucial in identifying new therapeutic agents against resistant microbial strains. For instance, a study on the synthesis, structural investigation, and antimicrobial activity of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide showcases the potential of these compounds in combating microbial infections, providing a foundation for further research into their biological activities (Elangovan et al., 2021).

Application in Dye Synthesis

The applicability of thieno[2,3-d]pyrimidin derivatives extends into the field of dye synthesis, where their unique chemical structure is exploited to develop novel dyes with desirable properties. Research on the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes highlights the potential of these compounds in textile manufacturing, providing insights into the versatile applications of thieno[2,3-d]pyrimidin derivatives beyond the pharmaceutical industry (Ho, 2005).

Anticancer and Anti-inflammatory Activities

Furthermore, the development of pyrazolopyrimidine derivatives, including those based on the thieno[2,3-d]pyrimidin scaffold, for anticancer and anti-inflammatory purposes, represents a promising area of research. The synthesis and biological evaluation of such compounds as anticancer and anti-5-lipoxygenase agents underscore the potential therapeutic benefits of thieno[2,3-d]pyrimidin derivatives in treating cancer and inflammation (Rahmouni et al., 2016).

properties

IUPAC Name

11-[(E)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15-13-11-4-1-5-12(11)21-14(13)17-9-19(15)18-8-10-3-2-6-16-7-10/h2-3,6-9H,1,4-5H2/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMINYAARORHCLW-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C=N3)N=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C=N3)/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((pyridin-3-ylmethylene)amino)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

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